molecular formula C10H24N2O4Si B047222 N-(Triethoxysilylpropyl)urea CAS No. 116912-64-2

N-(Triethoxysilylpropyl)urea

Cat. No. B047222
CAS RN: 116912-64-2
M. Wt: 264.39 g/mol
InChI Key: LVNLBBGBASVLLI-UHFFFAOYSA-N
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Description

N-(Triethoxysilylpropyl)urea is a chemical compound with the CAS number 23779-32-0 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .


Molecular Structure Analysis

The molecular formula of N-(Triethoxysilylpropyl)urea is C10H24N2O4Si . Its molecular weight is 264.4 . The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity and coordinates of N-(Triethoxysilylpropyl)urea molecule .


Physical And Chemical Properties Analysis

N-(Triethoxysilylpropyl)urea has a molecular weight of 264.4 . Its density is 0.91 , and it has a boiling point of 68°C .

Scientific Research Applications

CO2 Separation Membranes

N-(Triethoxysilylpropyl)urea: has been utilized in the preparation of polysilsesquioxane (PSQ) membranes for CO2 separation . These membranes exhibit significant CO2/N2 permselectivity, making them promising for environmental applications, particularly in capturing greenhouse gases . The sol–gel process applied to this compound results in urea-containing PSQ membranes that demonstrate good performance, with a CO2 permeance of

3.8×10−9mol/(m2s Pa)3.8 \times 10^{-9} \text{mol/(m}^2\text{s Pa)}3.8×10−9mol/(m2s Pa)

and CO2/N2 permselectivity of 12 .

Gas Permeation Improvement

The copolymerization of N-(Triethoxysilylpropyl)urea with bis(triethoxysilyl)alkanes enhances the gas permeation properties of the resulting membranes . This application is crucial for improving the efficiency of gas separation processes, which has implications for industrial gas production and pollution control systems.

Density Functional Theory (DFT) Calculations

The CO2-philicity of urea units in PSQ membranes, derived from N-(Triethoxysilylpropyl)urea , has been estimated using DFT calculations . This application is significant in the field of computational chemistry, where it helps in understanding the relationship between molecular structure and membrane performance.

Organic-Inorganic Hybrid Membranes

This compound serves as a precursor for creating organic-inorganic hybrid membranes. These membranes are of interest due to their potential thermal stability and efficiency in CO2 separation, which is valuable for energy and environmental applications .

Surface Modification

N-(Triethoxysilylpropyl)urea: is used as a surface-modifying agent to form self-assembled monolayers (SAMs) on various substrates . This application is essential in materials science for creating functional surfaces with specific properties.

Enzyme and Nanoparticle Immobilization

Capped with N-(Triethoxysilylpropyl)urea , magnetic nanoparticles can be used as supports for immobilizing surface enzymes and nanoparticles . This is particularly useful in biocatalysis and nanotechnology, where immobilization enhances the stability and reusability of catalysts.

Medical Agent Applications

The silanization of ceria with N-(Triethoxysilylpropyl)urea finds potential applications as medical agents . This highlights the compound’s role in biomedical engineering, where it contributes to the development of novel therapeutic materials.

Luminescent Aqueous Suspensions

Hydrolysis of derivatives of N-(Triethoxysilylpropyl)urea leads to water-soluble polysiloxane nanoparticles, which are used to prepare luminescent stable aqueous suspensions of water-insoluble compounds . This application is relevant in the field of photonics and bioimaging, where luminescent materials are critical.

Mechanism of Action

properties

IUPAC Name

3-triethoxysilylpropylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24N2O4Si/c1-4-14-17(15-5-2,16-6-3)9-7-8-12-10(11)13/h4-9H2,1-3H3,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVNLBBGBASVLLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCNC(=O)N)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24N2O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5044493
Record name 1-[3-(Triethoxysilyl)propyl]urea
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Molecular Weight

264.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Urea, N-(3-silylpropyl)-, Si-(ethoxy and methoxy) derivs.
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Record name Urea, N-[3-(triethoxysilyl)propyl]-
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Product Name

N-(Triethoxysilylpropyl)urea

CAS RN

23779-32-0, 116912-64-2
Record name Ureidopropyltriethoxysilane
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Record name N-(Triethoxysilylpropyl)urea
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Record name Urea, N-(3-silylpropyl)-, Si-(ethoxy and methoxy) derivs.
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Record name Urea, N-[3-(triethoxysilyl)propyl]-
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Record name 1-[3-(Triethoxysilyl)propyl]urea
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Record name [3-(triethoxysilyl)propyl]urea
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Record name N-(TRIETHOXYSILYLPROPYL)UREA
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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